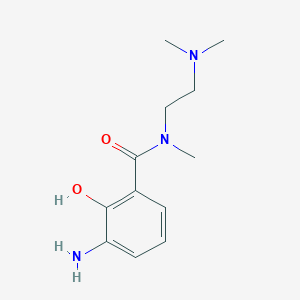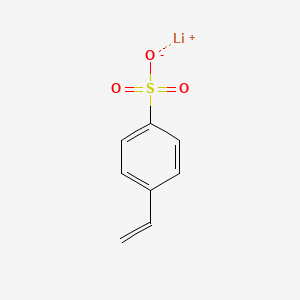
4-(Phenanthren-9-yl)-N-phenylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Phenanthren-9-yl)-N-phenylaniline is an organic compound with the molecular formula C30H21N It is a derivative of phenanthrene and phenylamine, characterized by a phenanthrene moiety attached to a phenyl group, which is further connected to another phenyl group through an amine linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenanthren-9-yl)-N-phenylaniline typically involves the reaction of (4-Phenanthren-9-yl-phenyl)boronic acid with aniline derivatives under Suzuki-Miyaura coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, like potassium carbonate, in a solvent such as toluene or ethanol. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques like column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Phenanthren-9-yl)-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenanthrene derivatives.
Applications De Recherche Scientifique
4-(Phenanthren-9-yl)-N-phenylaniline has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential as a therapeutic agent in drug discovery and development.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mécanisme D'action
The mechanism of action of 4-(Phenanthren-9-yl)-N-phenylaniline involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its structure and function. It can also interact with proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Phenanthren-9-yl)phenylboronic acid: A boronic acid derivative with similar structural features.
(4-Phenanthren-9-yl)phenylamine: A simpler amine derivative without the additional phenyl group.
Uniqueness
4-(Phenanthren-9-yl)-N-phenylaniline is unique due to its extended conjugated system, which imparts distinct photophysical properties and enhances its potential for applications in materials science and biological imaging. Its structural complexity also allows for diverse chemical modifications, making it a versatile compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C26H19N |
|---|---|
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
4-phenanthren-9-yl-N-phenylaniline |
InChI |
InChI=1S/C26H19N/c1-2-9-21(10-3-1)27-22-16-14-19(15-17-22)26-18-20-8-4-5-11-23(20)24-12-6-7-13-25(24)26/h1-18,27H |
Clé InChI |
UWZZQCHICHIGEA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC4=CC=CC=C4C5=CC=CC=C53 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Bromo-4-chloro-2-(methylthio)thieno[3,2-d]pyrimidine](/img/structure/B1507510.png)


![6-(Pyridin-3-YL)furo[2,3-D]pyrimidin-4-amine](/img/structure/B1507532.png)







